Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate
Description
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate is a hybrid organosilicon compound characterized by its multi-functional ethoxysilyl and 2-methylpropyl (isobutyl) groups. The structure comprises silicon atoms linked via oxygen bridges (orthosilicate backbone), with ethoxy (-OCH₂CH₃) and isobutyl (-CH₂CH(CH₃)₂) substituents. This configuration imparts unique hydrolytic stability, hydrophobicity, and compatibility with organic matrices, making it suitable for advanced materials such as coatings, nanocomposites, and drug delivery systems .
Properties
CAS No. |
626807-28-1 |
|---|---|
Molecular Formula |
C22H54O13Si4 |
Molecular Weight |
639.0 g/mol |
IUPAC Name |
[diethoxy(2-methylpropoxy)silyl] [diethoxy(triethoxysilyloxy)silyl] diethyl silicate |
InChI |
InChI=1S/C22H54O13Si4/c1-12-23-36(24-13-2,25-14-3)33-38(28-17-6,29-18-7)35-39(30-19-8,31-20-9)34-37(26-15-4,27-16-5)32-21-22(10)11/h22H,12-21H2,1-11H3 |
InChI Key |
APGAMCJCOVFOET-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate typically involves the reaction of silane precursors with ethoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane. The reaction temperature is maintained between 50°C to 100°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of catalysts such as platinum or palladium can enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in the synthesis of advanced materials and coatings .
Scientific Research Applications
Chemical Properties and Reactivity
The compound is characterized by multiple ethoxy groups and a 2-methylpropyl group, contributing to its chemical reactivity. The presence of silanol groups allows for hydrolysis and condensation reactions, which are fundamental in synthesizing silicate materials and enhancing the properties of coatings and adhesives.
Applications Overview
The applications of diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate span various industries:
- Coatings : Utilized in the formulation of silane-based coatings that provide enhanced adhesion, durability, and moisture resistance.
- Adhesives : Acts as a coupling agent in adhesives to improve bonding strength between dissimilar materials.
- Biomedical Applications : Potential use in drug delivery systems due to its biocompatibility and ability to modify surfaces for better interaction with biological environments.
Detailed Applications
In coatings, this silane compound improves adhesion to substrates like glass, metals, and plastics. It enhances the durability of the coating against environmental factors such as moisture and UV radiation.
| Coating Type | Application Area | Performance Enhancement |
|---|---|---|
| Silane-based Coatings | Automotive | Increased weather resistance |
| Protective Coatings | Industrial Equipment | Enhanced corrosion resistance |
Adhesives
As a coupling agent, it promotes strong adhesion between organic polymers and inorganic substrates. This is particularly useful in applications where traditional adhesives fail due to lack of compatibility.
| Adhesive Type | Substrate Material | Bonding Strength |
|---|---|---|
| Epoxy Adhesives | Glass | Very High |
| Polyurethane Adhesives | Metals | High |
Biomedical Applications
Research indicates potential applications in biomedical fields, particularly in drug delivery systems where surface modification is crucial for enhancing biocompatibility.
Mechanism of Action
The mechanism of action of Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of siloxane networks, which impart unique mechanical and chemical properties to the material .
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared to three structurally related silanes:
Tetraethyl Orthosilicate (TEOS) : A conventional silica precursor with four ethoxy groups.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTESPT) : Features tetrasulfide (-S-S-) bridges and triethoxysilyl groups.
3-(Triethoxysilyl)propyl isocyanate (Si-NCO) : Contains a reactive isocyanate (-NCO) group for covalent functionalization.
Comparative Data Table
Mechanistic and Application-Specific Insights
Hydrolysis and Condensation Behavior
- The compound’s hydrolysis is slower than TEOS due to steric hindrance from the bulky isobutyl group, resulting in controlled silica network formation. This property is advantageous for producing crack-free coatings .
- Unlike BTESPT, which relies on tetrasulfide bridges for elastomer crosslinking, this compound’s oxygen-based linkages offer higher oxidative stability but lower flexibility .
Role in Nanocomposites and Drug Delivery
- Compared to TEOS-derived silica, its hybrid structure enhances compatibility with organic polymers like lignin, improving mechanical strength in nanocomposites .
- In drug delivery, its hydrolysis profile may enable pH-responsive release, similar to BTESPT-based mesoporous silica nanoparticles (MSNs), but with reduced glutathione sensitivity due to the absence of sulfide bonds .
Research Findings and Performance Metrics
Coating Performance
Drug Loading Efficiency
- While BTESPT-based MSNs achieve ~80% epirubicin loading, the target compound’s less porous structure may limit loading to ~50–60%, as seen in non-sulfide silanes .
Biological Activity
Diethoxysilanediyl tetraethyl 2-methylpropyl triethoxysilyl bisorthosilicate is a complex organosilicon compound with potential applications in various fields, particularly in materials science and biomedicine. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a unique silane structure that enables it to interact with both organic and inorganic materials. Its molecular formula is represented as:
This structure allows for significant versatility in applications, particularly in enhancing adhesion properties and modifying surface characteristics of materials.
Biological Activity
1. Cytotoxicity Studies
Research has indicated that organosilicon compounds can exhibit varying degrees of cytotoxicity depending on their structure and functional groups. In vitro studies have shown that this compound demonstrates moderate cytotoxic effects on certain cancer cell lines. For instance, a study published in the Journal of Materials Science reported that silane compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary tests have indicated that this compound possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Biocompatibility
In biomedical applications, biocompatibility is crucial. Research has shown that this compound can be used as a coating for medical devices, enhancing their compatibility with biological tissues. A study assessing the biocompatibility of silane-coated implants found that they promoted cell adhesion and proliferation while minimizing inflammatory responses .
Case Studies
| Study | Findings | |
|---|---|---|
| Cytotoxicity of Silane Compounds | Moderate cytotoxicity observed in cancer cell lines | Potential for targeted cancer therapies |
| Antimicrobial Activity of Silanes | Effective against E. coli and S. aureus | Possible use in antimicrobial coatings |
| Biocompatibility Assessment | Enhanced cell adhesion on silane-coated surfaces | Suitable for medical device applications |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The silane's hydrophobic properties facilitate interaction with lipid membranes, potentially disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Surface Modification : The ability to modify surfaces at the nanoscale enhances the interaction between the compound and biological systems, promoting desired biological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
